Core Scaffold in PI3-Kinase Inhibitors
The 4-aminoindazole scaffold is a privileged structure in medicinal chemistry for developing protein kinase inhibitors. A patent (EP 2280959 B1) specifically claims 4-amino-indazoles as inhibitors of PI3-kinase activity [1]. This establishes a class-level inference that the 4-amino substitution on the indazole ring is critical for this specific mode of action. While the patent does not provide quantitative data for 4-Amino-1H-indazole-6-carboxylic acid itself against a comparator, it validates the core scaffold's role in targeting a therapeutically relevant enzyme family. Other substitution patterns (e.g., 5-amino, 7-amino) or the absence of the 6-carboxylic acid handle would likely result in a loss of this specific PI3K inhibitory potential or alter the chemical tractability for further optimization.
| Evidence Dimension | Biological target engagement potential (scaffold validity) |
|---|---|
| Target Compound Data | Compound class (4-aminoindazoles) claimed as PI3-kinase inhibitors |
| Comparator Or Baseline | Other indazole substitution patterns not claimed for this specific activity |
| Quantified Difference | Not quantifiable from source; structural specificity implied |
| Conditions | Patent claim (EP 2280959 B1) based on compound formula |
Why This Matters
This provides a validated starting point for medicinal chemistry campaigns targeting the PI3K pathway, offering a direct link to a documented mechanism of action.
- [1] Baldwin, I. R.; Down, K. D.; Faulder, P.; et al. 4-Amino-indazoles. European Patent EP2280959B1, April 4, 2012. Available online: http://data.epo.org/gpi/EP2280959B1 (accessed April 16, 2026). View Source
